molecular formula C25H28N2O4S B2948662 Ethyl 1-(3-((4-ethylphenyl)sulfonyl)quinolin-4-yl)piperidine-4-carboxylate CAS No. 899356-05-9

Ethyl 1-(3-((4-ethylphenyl)sulfonyl)quinolin-4-yl)piperidine-4-carboxylate

Cat. No. B2948662
CAS RN: 899356-05-9
M. Wt: 452.57
InChI Key: YGACFMNCLXYVQM-UHFFFAOYSA-N
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Description

Quinoline is a well-known nitrogenous tertiary base . It’s a pungent hygroscopic colorless oily liquid with a molecular weight of 129.16 g/mol . Quinoline derivatives have been used since ancient times .


Synthesis Analysis

Quinoline derivatives can be synthesized through various methods . For example, a series of novel pyrazolo[3,4-b]-quinoline with N-alkyl derivatives were designed and synthesized in a simple route by treating 2-chloroquinoline derivative with phenylhydrazine in the presence of 1-pentanol followed by N-alkylation in the presence of sodium carbonate .


Molecular Structure Analysis

Quinoline, also known as benzopyridine, contains a hetero nucleus with the chemical formula C9H7N . It has a characteristic double-ring structure containing a benzene ring fused with a pyridine moiety .


Chemical Reactions Analysis

Quinoline-based compounds can undergo various chemical reactions . For instance, a series of novel pyrazolo[3,4-b]-quinoline with N-alkyl derivatives were synthesized by treating 2-chloroquinoline derivative with phenylhydrazine in the presence of 1-pentanol followed by N-alkylation in the presence of sodium carbonate .


Physical And Chemical Properties Analysis

Quinoline is a pungent hygroscopic colorless oily liquid . It has a molecular weight of 129.16 g/mol .

Scientific Research Applications

Synthesis of Piperidine Derivatives

Piperidine derivatives are pivotal in the pharmaceutical industry, and Ethyl 1-(3-((4-ethylphenyl)sulfonyl)quinolin-4-yl)piperidine-4-carboxylate serves as a key precursor in their synthesis. The compound can undergo various intra- and intermolecular reactions to form substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones. These derivatives are present in more than twenty classes of pharmaceuticals .

Pharmacological Applications

The piperidine moiety is a common feature in many pharmacologically active compounds. This particular ethyl ester can be used to develop new drugs with potential therapeutic applications. It’s especially relevant in the discovery and biological evaluation of drugs targeting central nervous system disorders due to the structural importance of the piperidine ring in many CNS-active drugs .

Development of Cost-effective Synthetic Methods

The compound’s structure allows for the exploration of cost-effective synthetic methods for piperidine derivatives. Researchers can use it to optimize reactions that lead to high yields of desired products with minimal byproducts, which is crucial for industrial-scale production .

Creation of Biologically Active Piperidines

Ethyl 1-(3-((4-ethylphenyl)sulfonyl)quinolin-4-yl)piperidine-4-carboxylate can be used as a starting material for the synthesis of biologically active piperidines. These compounds have applications ranging from agriculture, where they can act as pesticides, to medicine, where they can serve as building blocks for active pharmaceutical ingredients .

Research in Heterocyclic Chemistry

This compound is significant for research in heterocyclic chemistry, particularly in the study of reactions involving the piperidine ring. It can help in understanding the reactivity patterns of piperidine derivatives and in developing new reactions for heterocyclic compounds .

Educational Purposes

In academic settings, this compound can be used to teach advanced organic synthesis techniques. It provides a practical example of how complex molecules are constructed, serving as an excellent case study for students specializing in organic chemistry .

Future Directions

Quinoline and its derivatives have a wide range of applications in medicinal, bioorganic, and industrial chemistry as well as in the field of synthetic organic chemistry . Their derivatives have been found to possess various biological activities like anti-malarial, anti-bacterial, anti-fungal, anti-asthmatic, antihypertensive . Thus, the study and development of new quinoline derivatives is a promising area of research .

properties

IUPAC Name

ethyl 1-[3-(4-ethylphenyl)sulfonylquinolin-4-yl]piperidine-4-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H28N2O4S/c1-3-18-9-11-20(12-10-18)32(29,30)23-17-26-22-8-6-5-7-21(22)24(23)27-15-13-19(14-16-27)25(28)31-4-2/h5-12,17,19H,3-4,13-16H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YGACFMNCLXYVQM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)S(=O)(=O)C2=C(C3=CC=CC=C3N=C2)N4CCC(CC4)C(=O)OCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H28N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

452.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 1-(3-((4-ethylphenyl)sulfonyl)quinolin-4-yl)piperidine-4-carboxylate

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